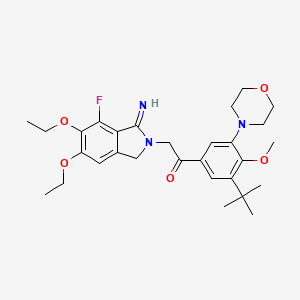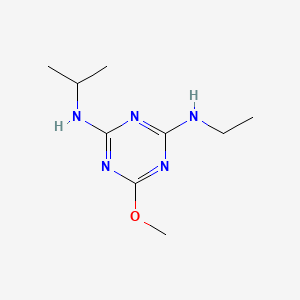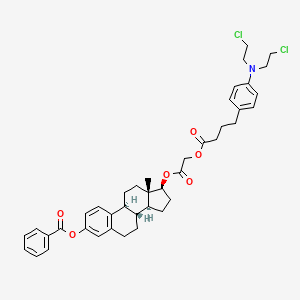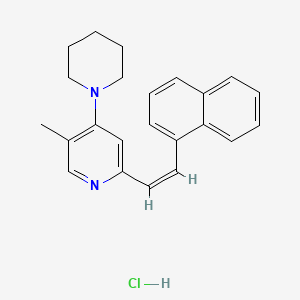![molecular formula C21H28N2O3 B1666181 N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide CAS No. 119299-66-0](/img/structure/B1666181.png)
N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide
Overview
Description
N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide: is a bioactive chemical compound with the molecular formula C21H28N2O3 and a molecular weight of 356.466 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide typically involves the reaction of benzamide with a pentyl chain substituted with a phenoxy group and a 2-methoxyethylamino group. The reaction conditions often include the use of solvents like DMSO and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve custom synthesis due to its complex structure. The process generally requires a minimum order of 1 gram, with a lead time of 2-3 months depending on the technical challenges.
Chemical Reactions Analysis
Types of Reactions: N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- BENZAMIDE, N-(5-(p-((2-METHOXYETHYL)AMINO)PHENOXY)BUTYL)-
- BENZAMIDE, N-(5-(p-((2-METHOXYETHYL)AMINO)PHENOXY)HEXYL)-
- BENZAMIDE, N-(5-(p-((2-METHOXYETHYL)AMINO)PHENOXY)OCTYL)-
Uniqueness: N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide is unique due to its specific pentyl chain length and the presence of the 2-methoxyethylamino group, which may confer distinct biological and chemical properties compared to its analogs.
Properties
CAS No. |
119299-66-0 |
|---|---|
Molecular Formula |
C21H28N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide |
InChI |
InChI=1S/C21H28N2O3/c1-25-17-15-22-19-10-12-20(13-11-19)26-16-7-3-6-14-23-21(24)18-8-4-2-5-9-18/h2,4-5,8-13,22H,3,6-7,14-17H2,1H3,(H,23,24) |
InChI Key |
LXJSNTGEECHGAJ-UHFFFAOYSA-N |
SMILES |
COCCNC1=CC=C(C=C1)OCCCCCNC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COCCNC1=CC=C(C=C1)OCCCCCNC(=O)C2=CC=CC=C2 |
Appearance |
Solid powder |
Key on ui other cas no. |
119299-66-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzamide, N-(5-(p-((2-methoxyethyl)amino)phenoxy)pentyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



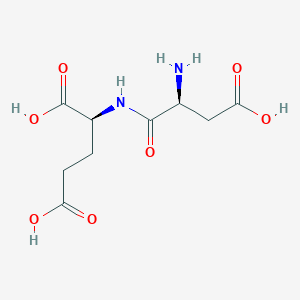
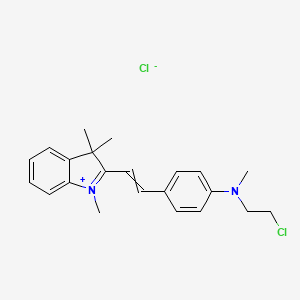
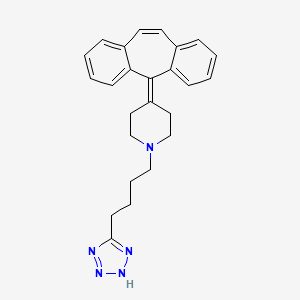
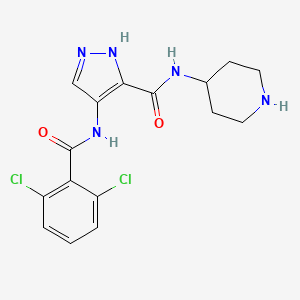
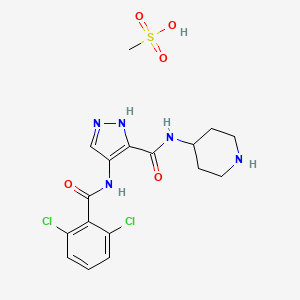
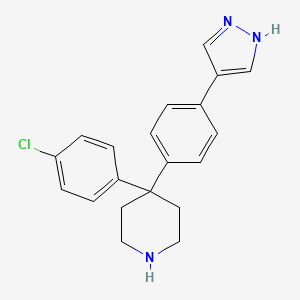


![N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B1666114.png)
